2-(1H-indol-5-ylmethylidene)propanedinitrile
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Overview
Description
2-(1H-indol-5-ylmethylidene)propanedinitrile is an organic compound characterized by the presence of an indole ring and a propanedinitrile group
Preparation Methods
The synthesis of 2-(1H-indol-5-ylmethylidene)propanedinitrile typically involves the condensation of indole derivatives with malononitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
2-(1H-indol-5-ylmethylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions with reagents like halogens or sulfonyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
2-(1H-indol-5-ylmethylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(1H-indol-5-ylmethylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1H-indol-5-ylmethylidene)propanedinitrile can be compared with other indole derivatives and nitrile-containing compounds. Similar compounds include:
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant growth regulation.
2-(1H-indol-3-yl)acetonitrile: A compound with a similar structure but different substitution pattern, used in organic synthesis.
3-(1H-indol-3-yl)propanenitrile: A related compound with a propanenitrile group, studied for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
133550-09-1 |
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Molecular Formula |
C12H7N3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(1H-indol-5-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C12H7N3/c13-7-10(8-14)5-9-1-2-12-11(6-9)3-4-15-12/h1-6,15H |
InChI Key |
WXKRFPWLMFBHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C(C#N)C#N |
Origin of Product |
United States |
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